1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide
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Description
The compound “1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyridazinone ring, a triazolopyridazine ring, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The pyridazinone ring and the triazolopyridazine ring are both heterocyclic rings, meaning they contain atoms other than carbon in the ring. The piperidine ring is a simple six-membered ring with one nitrogen atom .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Compounds with structural similarities to the specified chemical have been synthesized and evaluated for their pharmacological properties. For example, a series of compounds evaluated for antihistaminic activity and inhibitory effect on eosinophil infiltration demonstrated potential therapeutic applications in conditions such as atopic dermatitis and allergic rhinitis (Gyoten et al., 2003). These compounds, particularly one referred to as TAK-427, showed both antihistaminic and anti-inflammatory activities, highlighting their dual-functional potential in treating allergic reactions and inflammation.
Antimicrobial Activity
Another important application area is the development of compounds with antimicrobial properties. Compounds structurally related to the specified chemical have been synthesized and shown significant biological activity against various microorganisms, including bacteria and fungi (Suresh, Lavanya, & Rao, 2016). These findings suggest potential applications in developing new antimicrobial agents to combat infectious diseases.
Antidiabetic Drug Development
Research into the inhibition of dipeptidyl peptidase-4 (DPP-4) for the development of anti-diabetic medications has also been a significant application area. Compounds designed to inhibit DPP-4 activity have shown promise in managing diabetes by enhancing insulin secretion and lowering blood glucose levels. For example, a family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their DPP-4 inhibition potential, demonstrating their potential as anti-diabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).
Androgen Receptor Downregulation
In the context of cancer therapy, specifically prostate cancer, compounds have been developed to downregulate the androgen receptor, an important target in prostate cancer treatment. For instance, a clinical candidate known as AZD3514 was identified, undergoing clinical trials for treating castrate-resistant prostate cancer (Bradbury et al., 2013). This research underscores the potential of such compounds in developing novel treatments for cancer.
Properties
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N8O3/c1-30-22(33)10-8-20(28-30)31-14-11-18(12-15-31)24(34)25-13-16-35-21-9-7-19-26-27-23(32(19)29-21)17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3,(H,25,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURSKSVDDHAVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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